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Carbacyclic PGI2

Cat. No.: B1252311
M. Wt: 350.5 g/mol
InChI Key: XZFRIPGNUQRGPI-VNKSKBOTSA-N
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Description

Historical Trajectory of Prostacyclin (PGI2) Discovery and Early Research

The history of prostacyclin (PGI2) research is intertwined with the broader study of prostaglandins (B1171923), a family of eicosanoids. Research into the role of prostaglandins in physiological processes began in the 1960s. A significant breakthrough occurred with the discovery that aspirin (B1665792) and other oral anti-inflammatory drugs exert their effects by inhibiting prostaglandin (B15479496) synthesis. wikipedia.org This finding was crucial in expanding the understanding of prostaglandins' roles within the body. wikipedia.org

Prostacyclin itself was first identified in 1976 by a research team including Sir John Vane, Salvador Moncada, Ryszard Gryglewski, and Stuart Bunting. wikipedia.org They published their initial findings on prostacyclin in the journal Nature. wikipedia.org This team synthesized a molecule, later named epoprostenol, which was the synthesized form of prostacyclin. wikipedia.org PGI2 is primarily derived from COX-2 in humans and is a major arachidonate (B1239269) metabolite released from the vascular endothelium. wikipedia.org It is biologically important for maintaining a balance between vascular flow and thrombus formation. altmeyers.org Endogenous prostacyclin is mainly produced in the vascular endothelium and smooth vascular muscles. altmeyers.org

Early research quickly established that PGI2 is a potent vasodilator and a powerful inhibitor of platelet aggregation. caymanchem.commetwarebio.com These properties highlighted its potential significance in cardiovascular biology and in conditions involving excessive clotting. metwarebio.comcymitquimica.com PGI2 exerts its effects by activating specific G protein-coupled receptors, known as prostacyclin receptors (IP receptors), found on platelets and endothelial cells. wikipedia.orgaltmeyers.orgnih.gov Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which mediates its anti-aggregatory and vasodilatory actions. wikipedia.orgahajournals.orgnih.gov

Rationale for the Development of Stable Prostacyclin Analogues for Research Applications

Despite the exciting discovery of PGI2 and its potent biological activities, its inherent chemical properties presented significant challenges for both research and potential therapeutic applications.

Chemical Instability of Native Prostacyclin (PGI2) in Biological Systems

A major limitation of native prostacyclin (PGI2) is its chemical instability, particularly in aqueous solutions and biological systems. wikipedia.orgCurrent time information in Sydney, AU.atsjournals.org PGI2 is rapidly hydrolyzed, especially in neutral or acidic conditions, to a biologically inactive product, 6-keto-PGF1α. caymanchem.com This rapid degradation results in a very short half-life, typically ranging from 30 seconds to a few minutes in vivo and in vitro. caymanchem.comnih.gov The short duration of action made it difficult to study its effects comprehensively in research settings and necessitated continuous infusion for any potential clinical use. nih.govatsjournals.org While alkaline pH can increase the stability of prostacyclin, achieving a half-life of around 100 hours at pH 10.5 and 25°C, this does not address its instability under physiological conditions. ahajournals.org

The rapid degradation of PGI2 into inactive hydrolysis products like 6-keto-PGF1α also complicates the accurate measurement of its biosynthesis, as these degradation products can be confounded by ex vivo formation in biological samples. ahajournals.org

Development of Carbacyclic PGI2 (Carbacyclin) as a Chemically Stable Research Tool

To overcome the challenge of PGI2's chemical instability, researchers embarked on the development of stable synthetic analogues that would retain the desirable biological activities of prostacyclin but possess improved chemical stability. wikipedia.orgnih.govahajournals.org This effort involved synthesizing numerous structural variants of prostacyclin. wikipedia.org

One significant outcome of this research was the development of this compound, also known as Carbacyclin (B161070) or Carbaprostacyclin (cPGI). cymitquimica.comscbt.commedchemexpress.com Carbacyclin is a synthetic compound that belongs to the class of cyclopentenone prostaglandin analogs. cymitquimica.com Its structure is characterized by a bicyclic system where the enol-ether oxygen atom of native prostacyclin is replaced by a methylene (B1212753) group. cymitquimica.comahajournals.org This structural modification confers significantly greater chemical stability compared to native PGI2, as it is not susceptible to the rapid hydrolytic degradation that affects prostacyclin. google.com

Carbacyclin was developed as a chemically stable research tool to mimic the actions of prostacyclin. cymitquimica.comscbt.com It functions by activating prostacyclin receptors (IP receptors), similar to native PGI2, leading to the inhibition of platelet aggregation and vasodilation. cymitquimica.commedchemexpress.com While Carbacyclin may be less potent than PGI2 in inhibiting platelet aggregation in vitro (reported as approximately 0.03 times as potent as prostacyclin in some studies), its effect is longer-lasting due to its enhanced stability. ahajournals.orgnih.gov Studies have shown that Carbacyclin inhibits platelet aggregation induced by various agents such as ADP and collagen. cymitquimica.comahajournals.orgmedchemexpress.com

The development of Carbacyclin provided researchers with a valuable tool to study the cellular and physiological effects mediated by prostacyclin receptors without the limitations imposed by the rapid degradation of native PGI2. ahajournals.org Although Carbacyclin is chemically stable, its serum half-life in vivo can still be affected by enzymatic oxidation, leading to further research into developing analogues with improved metabolic stability as well. google.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B1252311 Carbacyclic PGI2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18?,19-,20+/m0/s1

InChI Key

XZFRIPGNUQRGPI-VNKSKBOTSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Pictograms

Irritant

Synonyms

(5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for Carbacyclic Pgi2

Total Synthesis Approaches for Carboprostacyclin

Total synthesis provides a route to Carboprostacyclin starting from simpler, readily available precursors. The total synthesis of the carbocyclic analogue of prostacyclin has been described.

Stereoselective synthesis is crucial in the construction of Carboprostacyclin due to the presence of multiple chiral centers. Achieving the correct relative and absolute stereochemistry is essential for the biological activity of the molecule. While specific details on the stereoselective control mechanisms employed in all total synthesis approaches of Carboprostacyclin were not extensively detailed in the search results, the concept of controlling diastereomeric outcomes is a fundamental aspect of synthesizing complex molecules with defined stereochemistry. Diastereoselectivity refers to the preferential formation of one diastereoisomer over others, often achieved by exploiting differences in the energy of diastereomeric transition states during a reaction.

The total synthesis of Carboprostacyclin involves the use of key precursors and synthetic intermediates to build the final molecular structure. One described total synthesis of the carbocyclic analogue of prostacyclin originates from cis-bicyclo[3.3.0]octane-3,7-dione. The strategic design of synthetic routes often relies on accessing key intermediates that allow for the efficient and stereocontrolled introduction of the necessary functional groups and the construction of the carbocyclic ring system.

Rational Design and Synthesis of Carbacyclic PGI2 Analogues

The inherent instability of natural PGI2 has driven the rational design and synthesis of numerous stable analogues, including this compound and its derivatives wikipedia.orgnih.gov. This involves modifying the chemical structure to enhance desirable properties while retaining or improving biological activity.

A primary strategy for enhancing the stability of PGI2 analogues is the replacement of the labile enol ether linkage with a more stable group, such as a carbocyclic ring, as seen in Carboprostacyclin nih.gov. This modification prevents the facile hydrolysis that limits the half-life of natural PGI2 wikipedia.orgnih.gov. Other structural modifications can also be introduced to improve metabolic stability and pharmacokinetic properties.

Systematic structural modifications are introduced into the this compound framework to explore the relationship between structure and biological activity. These modifications can involve changes to the side chains, the carbocyclic ring system, or the introduction of new functional groups. Such research aims to identify analogues with improved potency, selectivity for specific prostacyclin receptors, or altered pharmacokinetic profiles. The ability to make subtle or significant changes allows for a deeper understanding of the structural requirements for interaction with biological targets.

Various series of this compound analogues have been synthesized and investigated. Two notable examples include 9 beta-methyl carbacyclin (B161070) (Ciprostene) and CG 4305 (Naxaprostene) nih.gov.

9 beta-methyl carbacyclin (Ciprostene) is a synthetic, chemically stable analogue of prostacyclin. Studies have compared its effects to PGI2, showing it to be less potent in terms of hypotensive and anti-aggregating effects in animal models. For instance, in anesthetized monkeys, 9 beta-methyl carbacyclin was found to be significantly less active than PGI2 as both a hypotensive and anti-aggregating agent. In anesthetized beagle dogs, it was also less potent as a hypotensive agent.

CG 4305 (Naxaprostene) is another stable carbacyclic analogue of PGI2 nih.gov. It has been shown to inhibit ADP-induced platelet aggregation nih.gov. Comparisons with other prostanoids have indicated variations in potency for inhibiting platelet aggregation and differing effects on erythrocyte fluidity.

Mechanisms of Action and Receptor Pharmacology of Carbacyclic Pgi2 Analogues in Research Models

Primary Interactions with the Prostacyclin (IP) Receptor

The primary target for Carbacyclic PGI2 analogues is the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR) found on various cell types, including platelets and smooth muscle cells. nih.govcvpharmacology.compatsnap.com Activation of the IP receptor by PGI2 or its analogues triggers a cascade of intracellular events. nih.govpatsnap.com

Ligand Binding Characteristics and Receptor Affinity Studies in Cellular and Tissue Models

Studies in cellular and tissue models have investigated the binding affinity of this compound analogues for the IP receptor. These studies often utilize radioligand binding assays to determine the dissociation constant (Ki) values, which indicate the affinity of a ligand for a receptor. Carbacyclin (B161070), a this compound analogue, acts as an agonist of the prostacyclin (PGI2) receptor. medchemexpress.com Research comparing different PGI2 analogues, such as iloprost (B1671730) and treprostinil (B120252), has shown variations in their binding affinities for the IP receptor in human prostanoid receptor studies. For instance, iloprost demonstrated high binding affinity for the IP receptor, with a Ki value of 3.9 nM, while treprostinil showed a 10-fold lower affinity in one study. ucl.ac.uk Another study noted that iloprost had a Ki value of 11 nM for murine IP receptors. ucl.ac.uk These differences in binding affinity can contribute to variations in the potency and efficacy of different analogues in various biological systems.

Activation of Adenylate Cyclase and Consequent Elevation of Cyclic AMP (cAMP) Levels

A key downstream effect of IP receptor activation is the stimulation of adenylyl cyclase (also known as adenylate cyclase), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.govwikipedia.org This leads to an increase in intracellular cAMP levels. nih.govnih.govwikipedia.org The IP receptor is coupled to a stimulatory G protein (Gαs), which, upon ligand binding, dissociates and activates adenylyl cyclase. nih.govcvpharmacology.comnih.govwikipedia.org Elevated cAMP levels then act as a second messenger, mediating various cellular responses. nih.govwikipedia.orgmerckmillipore.com

Studies with this compound analogues, such as (5Z)-carbacyclin, have shown their ability to stimulate adenylate cyclase activity in membranes from human platelets and cultured myocytes from rabbit mesenteric artery. nih.gov In platelets, (5Z)-carbacyclin demonstrated similar efficacy to PGI2 and prostaglandin (B15479496) E1 (PGE1) in activating adenylate cyclase. nih.gov However, in vascular smooth muscle cells, (5Z)-carbacyclin was less effective than PGI2, (5E)-carbacyclin, and PGE1 in stimulating the enzyme, indicating potential differences in receptor interaction or downstream coupling depending on the cell type. nih.gov This suggests that (5Z)-carbacyclin may act as a partial agonist at the IP receptor in vascular smooth muscle cells while being a full agonist in platelets. nih.gov

Role of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac) in Signaling Cascades

The elevated intracellular cAMP levels resulting from adenylyl cyclase activation primarily exert their effects through the activation of downstream effector proteins, notably Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). wikipedia.orgnih.govnih.govmdpi.com

PKA is a key enzyme that, upon binding of cAMP, undergoes a conformational change leading to the dissociation of its regulatory subunits from the catalytic subunits, thereby activating the catalytic subunits. These activated catalytic subunits then phosphorylate various target proteins, altering their activity and ultimately mediating a wide range of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and reduced cell proliferation. nih.govcvpharmacology.comnih.gov

Epac proteins are a family of cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs) that activate small GTPases, particularly Rap1. nih.govupstate.edu Epac acts as a molecular switch sensing intracellular cAMP levels and controlling diverse biological functions independently of or in conjunction with PKA. nih.govupstate.edu While both PKA and Epac are activated by cAMP, they can regulate distinct or overlapping signaling pathways and cellular functions. nih.govmdpi.comupstate.edu Studies have shown that Epac and PKA can sometimes act antagonistically or synergistically depending on the cellular context. nih.gov Carbacyclin has been shown to activate the IP receptor signaling pathway via PKA. medchemexpress.com

Modulation of Alternate Intracellular and Membrane-Bound Receptors

Beyond their primary interaction with the IP receptor, this compound analogues have also been shown to interact with or modulate the activity of other receptors, including intracellular nuclear receptors and other membrane-bound prostanoid receptors, particularly at higher concentrations. nih.govnih.gov

Interaction with Peroxisome Proliferator-Activated Receptor Beta (PPARβ)

Peroxisome proliferator-activated receptor beta (PPARβ), also known as PPARδ, is a nuclear receptor that can be activated by certain lipid mediators, including PGI2. nih.govnih.govmdpi.com Ligand-induced activation of PPARβ leads to the formation of heterodimers with the retinoid X receptor (RXR) and subsequent binding to specific PPAR responsive elements in the promoter regions of target genes, thereby regulating gene transcription. nih.gov

Studies suggest that PGI2 can serve as an endogenous ligand and activator of PPARβ. nih.govmdpi.com Stable analogues of PGI2, including this compound analogues, have been shown to activate PPARβ. medchemexpress.comnih.gov For example, carbacyclin has been reported to activate CPT-1 mRNA expression through PPARδ, independent of the IP receptor signaling pathway in cardiomyocytes. medchemexpress.com Research has also provided structural evidence for the direct interaction between the PGI2 analogue iloprost and the ligand-binding domain of PPARδ. nih.gov This interaction with PPARβ may contribute to some of the vascular effects and other biological activities attributed to PGI2 and its analogues. nih.govmdpi.com However, some studies have also presented data suggesting that PGI2 alone may be insufficient for PPARβ activation and that other factors or pathways might be involved. nih.gov

Potential for Cross-Activation of Other Prostanoid Receptors (e.g., EP2, EP4, DP) at Higher Concentrations

While the IP receptor is the primary target, this compound analogues may exhibit some affinity and activity at other prostanoid receptors, particularly at higher concentrations. The prostanoid receptor family includes receptors for other prostaglandins (B1171923) and thromboxanes, such as EP receptors (for PGE2), FP receptors (for PGF2α), DP receptors (for PGD2), and TP receptors (for thromboxane (B8750289) A2). ucl.ac.uksigmaaldrich.com These receptors also belong to the GPCR superfamily and are coupled to different intracellular signaling pathways. sigmaaldrich.com

Studies evaluating the binding profiles of PGI2 analogues have indicated potential interactions with other prostanoid receptors. For instance, the PGI2 analogue iloprost has shown high binding affinity for the EP1 receptor in addition to the IP receptor. ucl.ac.uk While this compound analogues are designed to be selective for the IP receptor, the possibility of cross-reactivity with other prostanoid receptors, such as EP2, EP4, or DP receptors, exists, especially at concentrations exceeding those required for IP receptor saturation. nih.govnih.gov Activation of these alternate receptors could potentially contribute to some of the observed effects of this compound analogues, particularly at higher doses used in certain experimental settings. EP2 and EP4 receptors are known to couple to Gs and increase intracellular cAMP, similar to the IP receptor, while other EP receptors (EP1, EP3) and DP receptors (DP1) and TP receptors couple to different G proteins and signaling pathways. sigmaaldrich.comencyclopedia.pubnih.govnih.gov The extent and physiological relevance of such cross-activation by this compound analogues in various research models warrant careful consideration when interpreting experimental results.

Influence on Cellular Enzymes and Gene Expression Profiles

Beyond its established role as an IP receptor agonist and inhibitor of platelet aggregation, Carbacyclin has been shown to influence the expression of specific cellular enzymes and modulate gene expression profiles in various research models. medchemexpress.comglpbio.comnih.govmybiosource.com These effects highlight potential mechanisms independent of or in conjunction with IP receptor signaling.

Activation of Carnitine Palmitoyltransferase-1 (CPT-1) mRNA Expression

Carbacyclin has been shown to activate the expression of Carnitine Palmitoyltransferase-1 (CPT-1) mRNA in research models, particularly in cardiomyocytes. medchemexpress.comglpbio.comnih.gov CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid beta-oxidation (FAO), a crucial process for cardiac energy metabolism. Studies using murine hearts and cultured neonatal rat cardiomyocytes have demonstrated this effect. medchemexpress.comnih.gov

Detailed research findings indicate that Carbacyclin increases CPT-1 mRNA expression in a concentration-dependent manner in cultured neonatal rat cardiomyocytes. nih.gov This activation appears to occur through a mechanism independent of the IP receptor signaling pathway. medchemexpress.comglpbio.comnih.gov Instead, Carbacyclin activates CPT-1 mRNA expression through Peroxisome Proliferator-Activated Receptor (PPAR) delta (PPARδ). medchemexpress.comglpbio.comnih.gov PPARδ is a nuclear receptor highly expressed in cardiomyocytes that plays a significant role in maintaining constitutive mitochondrial FAO. nih.gov

Evidence supporting the PPARδ-dependent mechanism includes the observation that the increase in CPT-1 mRNA expression and PPAR responsive element (PPRE) promoter activity induced by Carbacyclin is not abolished by a protein kinase A inhibitor (H-89), but is significantly inhibited in cardiomyocytes over-expressing a dominant-negative type of PPARδ. nih.gov Furthermore, electrophoretic mobility shift assays have shown that Carbacyclin stimulation enhances the binding of PPARδ to the PPRE in the CPT-1 gene promoter. nih.gov These findings suggest that Carbacyclin modulates cardiac energy metabolism by activating FAO via PPARδ. nih.gov

The following table summarizes key findings regarding Carbacyclin's influence on CPT-1 mRNA expression:

Research ModelObservationProposed MechanismCitation
Murine heart (in vivo)Increased CPT-1 mRNA expressionNot explicitly stated in snippet, but linked to PPARδ pathway in other models medchemexpress.comnih.govmybiosource.com
Neonatal rat cardiomyocytes (in vitro)Concentration-dependent increase in CPT-1 mRNA expression and PPRE promoter activityPPARδ activation, independent of IP receptor signaling nih.gov

Structure Activity Relationships Sar in Carbacyclic Pgi2 Analogue Research

Identification of Critical Functional Groups and Stereochemical Requirements for IP Receptor Activation

Specific functional groups and their precise spatial arrangement (stereochemistry) are paramount for the effective interaction of PGI2 analogues with the IP receptor. SAR studies have shed light on the critical components of the Carbacyclic PGI2 structure that dictate its affinity and efficacy at this receptor.

Significance of the C1 Carboxylate and C11, C15 Hydroxyl Groups

Research indicates that the C1 carboxylate and the hydroxyl groups at positions C11 and C15 of the prostacyclin structure are essential for platelet activity, which is mediated through the IP receptor. nih.gov Modifications that alter the relative positions of these functional groups tend to reduce activity. nih.gov This highlights the critical role these polar groups play in establishing key interactions, likely hydrogen bonding or electrostatic interactions, with the IP receptor binding site.

Role of Ring Structure and Double Bonds in Maintaining Optimal Conformation for Receptor Binding

The unique ring structure and the presence of double bonds at specific positions (C5 and C13 in natural PGI2) are crucial for maintaining the molecule's conformation, which is the three-dimensional arrangement of its atoms. nih.gov This specific geometry is proposed to be essential for proper binding to the IP receptor. nih.gov The carbocyclic ring in this compound provides a stable scaffold that mimics the bicyclic ring system of natural PGI2, contributing to the analogue's improved stability compared to the labile enol ether of PGI2.

Impact of Chemical Modifications on Pharmacological Potency and Receptor Selectivity

Chemical modifications to the core structure of this compound can significantly influence its potency at the IP receptor and its selectivity profile against other prostanoid receptors. Understanding these impacts is key to designing analogues with desired therapeutic properties.

Strategies for Achieving Enhanced Biological Selectivity

Achieving selectivity for the IP receptor over other prostanoid receptors (such as EP, FP, DP, and TP receptors) is a major goal in developing PGI2 analogues, as off-target activity can lead to undesirable side effects. researchgate.netacs.orgwikipedia.orgresearchgate.netscbt.comresearchgate.netresearchgate.net Strategies for enhancing selectivity involve targeted modifications to the this compound structure. While specific detailed strategies for this compound itself are not extensively detailed in the search results, general principles from PGI2 analogue research apply. These include exploring variations in side chain length and structure, modifying the ring system, and introducing substituents that favor interactions with the IP receptor binding site while disfavoring interactions with other prostanoid receptors. nih.govnih.govnootanpharmacy.in For example, some synthetic IP receptor agonists, like selexipag (B1681723), demonstrate high selectivity for the human IP receptor. acs.orgacs.org This suggests that specific structural features can be leveraged to achieve significant selectivity.

Correlation Between Conformational Flexibility and Biological Activity

The conformational flexibility of a molecule, or its ability to adopt different shapes, can impact its ability to bind to a receptor. While natural PGI2 is relatively flexible, the rigidification introduced by the carbocyclic ring in this compound can influence its interaction with the IP receptor. nih.gov SAR studies involving a large number of PGI2 analogues suggest that the conformation of the ligand when bound to the receptor is "elongated" rather than the traditional "hairpin" structure. nih.gov This highlights that the ability of an analogue to adopt the favorable binding conformation is crucial for its activity. Modifications that restrict or alter the conformational freedom can therefore impact biological activity.

Influence of Electronegativity and Steric Hindrance on Receptor Interaction

The electronic properties (like electronegativity) and the spatial bulk (steric hindrance) of substituents on a molecule can significantly affect its interaction with a receptor. nootanpharmacy.innorthwestern.edu In the context of PGI2 analogues, decreasing the electronegativity of the oxygen at position C6a has been shown to lead to decreased biological potency. nih.gov This suggests that the electronic distribution around this region is important for optimal receptor binding. Steric effects resulting from chemical modifications can also influence activity. nih.gov Large or poorly positioned substituents can cause steric hindrance, preventing the analogue from fitting correctly into the receptor binding pocket or adopting the necessary conformation for activation. nootanpharmacy.inresearchgate.net Conversely, strategically placed substituents can create favorable interactions or induce a conformation that enhances binding and activity.

Computational Approaches and Molecular Modeling in SAR Elucidation

Computational approaches such as molecular docking, molecular dynamics (MD simulations), and quantitative structure-activity relationship (QSAR) analysis are widely employed in drug discovery and design, including research on this compound analogues. rjpbr.comresearchgate.netresearchgate.netwikipedia.org These techniques help to predict how molecules interact with their biological targets, analyze structural dynamics, and establish mathematical relationships between chemical structure and biological activity. mdpi.comresearchgate.netresearchgate.netwikipedia.org

Molecular docking is a technique used to predict the preferred orientation of a ligand (such as a this compound analogue) when bound to a receptor (the IP receptor). researchgate.netnih.govnih.gov This provides insights into the potential binding modes and interactions between the analogue and key residues within the receptor's binding site. nih.govnih.gov Studies have utilized molecular docking to explore the binding of PGI2 and its analogues to the IP receptor, helping to understand the features governing ligand binding and receptor activation. nih.govnih.gov For example, combined with experimental studies, molecular docking has provided insights into agonist selectivity and ligand recognition at the IP receptor. nih.gov

Molecular dynamics simulations extend beyond static docking by simulating the physical movements of atoms and molecules over time. mdpi.comresearchgate.netundip.ac.id This allows researchers to study the dynamic behavior of this compound analogues in complex with the IP receptor, providing information about the stability of the complex, conformational changes, and the strength of interactions over time. mdpi.comresearchgate.netundip.ac.idresearchgate.netmdpi.com MD simulations can reveal atomistic-level structural dynamics and thermodynamic properties of biomolecular systems. mdpi.com While the provided search results discuss MD simulations in the context of other receptors like GPCRs in general or specific examples like the 5HT2A receptor, the principles and applications are directly transferable to studying the dynamic interactions of this compound analogues with the IP receptor. undip.ac.idresearchgate.netmdpi.comfrontiersin.org These simulations can help to refine binding poses predicted by docking and understand the flexibility of both the ligand and the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling approach that seeks to find a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or structural descriptors. wikipedia.orgnih.govbiolscigroup.usmdpi.com By building QSAR models based on a set of this compound analogues with known activities, researchers can predict the activity of new, untested analogues based on their molecular structure. wikipedia.orgbiolscigroup.usmdpi.com This can significantly accelerate the drug discovery process by prioritizing synthesis and experimental testing of compounds predicted to have high activity. rjpbr.comresearchgate.netresearchgate.netbiolscigroup.us Early SAR analysis of PGI2 analogues, which informed molecular mechanics investigations, proved useful in defining structural requirements for activity and suggesting the conformation of receptor-associated PGI2. nih.gov QSAR models can utilize various molecular descriptors, such as electronic, steric, and lipophilic properties, to build predictive models. wikipedia.orgnih.gov

Collectively, these computational approaches provide powerful tools for elucidating the SAR of this compound analogues. Molecular modeling can help visualize the interaction of analogues with the IP receptor, identify key structural features important for binding and activation, and guide the design of novel compounds with improved potency and selectivity. rjpbr.comnih.govnih.gov

While specific detailed data tables directly linking computational results (like binding energies from docking or QSAR parameters) for a series of this compound analogues were not extensively provided in the search results, the application of these methods is well-established in the field of drug discovery and receptor-ligand interactions. The studies referenced highlight the utility of these computational techniques in understanding the molecular basis of ligand-receptor interactions and informing SAR studies. mdpi.comrjpbr.comresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govnih.gov

Table 1: Overview of Computational Techniques in SAR Elucidation of this compound Analogues

Computational TechniqueApplication in SAR of this compound AnaloguesInsights Gained
Molecular DockingPredicting binding poses and interactions with the IP receptor. nih.govnih.govIdentification of key residues involved in binding, understanding ligand recognition and selectivity. nih.govnih.gov
Molecular DynamicsSimulating dynamic interactions and conformational changes of analogue-receptor complexes. mdpi.comresearchgate.netundip.ac.idresearchgate.netmdpi.comAssessing complex stability, understanding flexibility, refining binding modes over time. nih.govundip.ac.idresearchgate.netmdpi.com
QSAR AnalysisDeveloping mathematical models correlating structural features with biological activity. wikipedia.orgnih.govbiolscigroup.usmdpi.comPredicting activity of new analogues, identifying key molecular descriptors influencing activity. wikipedia.orgbiolscigroup.usmdpi.com

Note: The specific data for interactive tables would require detailed results from computational studies on a series of this compound analogues, which were not available in the provided search snippets.

Specific examples of this compound analogues mentioned in the search results include carbacyclin (B161070) and cicaprost (B119636). guidetopharmacology.org Treprostinil (B120252) and MRE-269 (the active form of selexipag), while not strictly carbacyclic, are also discussed as anti-PAH drugs targeting the IP receptor, and their interactions have been studied computationally. nih.govguidetopharmacology.org

Preclinical Pharmacological Investigation of Carbacyclic Pgi2 in Research Models

In Vitro Studies on Cellular and Biochemical Functions

In vitro studies provide insights into the direct effects of Carbacyclic PGI2 on isolated cells and biochemical processes, helping to define its cellular targets and mechanisms.

Mechanisms of Platelet Aggregation Inhibition and Adhesion Modulation in Platelet-Rich Plasma and Whole Blood Models

This compound is known to inhibit platelet aggregation, a key process in thrombus formation. Studies using platelet-rich plasma (PRP) and whole blood models have demonstrated this inhibitory effect. researchgate.net Platelet aggregation can be induced by various agonists such as ADP, collagen, and thrombin. researchgate.netmcgill.ca this compound, as a stable prostacyclin analog, acts as an agonist at the IP receptor on platelets, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels inhibit key pathways involved in platelet activation, including the mobilization of intracellular calcium and the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet aggregation. researchgate.netcollectionscanada.gc.ca

Studies have shown that this compound (ZK 36374) can completely inhibit thrombin-induced increases in intracellular Ca2+ concentration in platelets. researchgate.net The inhibitory effect on platelet aggregation has been observed in both human and animal platelet preparations. researchgate.net For instance, a study comparing ZK 36374 with other prostacyclin derivatives on ADP-induced aggregation of baboon and human platelets demonstrated its potent antiplatelet activity. researchgate.net

While primarily known for inhibiting aggregation, prostacyclin analogs can also modulate platelet adhesion, the process by which platelets adhere to the blood vessel wall or artificial surfaces. collectionscanada.gc.ca The interaction between platelets and fibrinogen, mediated by the GPIIb/IIIa receptor, is involved in both aggregation and adhesion to certain surfaces. collectionscanada.gc.ca this compound's influence on cAMP levels can indirectly affect adhesion by modulating the activation state of platelets.

Data from a study on the antithrombotic effect of a stable PGI2 analogue structurally different from carbacyclins (TRK-100, mentioned for comparison) showed dose-dependent inhibition of rabbit platelet adhesion. While this study focused on a different compound, it highlights the relevance of assessing adhesion in addition to aggregation when studying prostacyclin analogs. jst.go.jp

Effects on Vascular Smooth Muscle Cell Proliferation and Differentiation

Vascular smooth muscle cell (VSMC) proliferation plays a significant role in the development of various vascular diseases, including atherosclerosis and restenosis after angioplasty. google.com Prostanoids, including prostacyclin, can influence VSMC behavior. science.gov

Research indicates that this compound and other prostacyclin analogs can inhibit the proliferation of vascular smooth muscle cells. jst.go.jpgoogle.com This effect is often mediated through the activation of the IP receptor and subsequent increase in intracellular cAMP, which can regulate cell cycle progression and inhibit growth factor-induced proliferation. jst.go.jp For example, inducible cAMP Early Repressor (ICER) has been shown to inhibit the growth of vascular smooth muscle cells, suggesting a pathway through which cAMP-elevating agents like this compound might exert their antiproliferative effects. jst.go.jp

Studies have investigated the effects of prostacyclin analogs on human coronary artery smooth muscle cells in vitro to assess their antiproliferative potential. google.com Inhibition of VSMC proliferation is considered a potential therapeutic benefit in preventing or slowing the progression of proliferative vascular disorders.

Modulation of Immune Cell Function and Cytokine Production

Prostanoids can influence immune responses by modulating the function of various immune cells and the production of cytokines. guidetopharmacology.orgucm.es While the primary focus for this compound has been its cardiovascular effects, some research suggests potential interactions with immune cells.

Prostacyclin and its analogs have been shown to affect neutrophil function, including adhesion to endothelial cells. knu.edu.af For example, iloprost (B1671730), another prostacyclin analog, inhibited the adhesion of human neutrophils to endothelial cells by decreasing the expression of Mac-1 on neutrophils. knu.edu.af While direct detailed studies on this compound's comprehensive effects on cytokine production or a wide range of immune cell functions were not extensively found in the search results, the known interactions of prostacyclin with immune cells suggest this as a relevant area for investigation. guidetopharmacology.orgucm.es

Some research broadly mentions that pharmacological agents can be used to inhibit innate immune responses, including those potentially triggered by certain formulations, by affecting immune cell activation and downstream signaling pathways. google.comgoogle.com While not specific to this compound's intrinsic effect on immune cells, this highlights the context in which modulation of immune cell function is studied.

Regulation of Endothelial Cell Function and Vascular Tone in Isolated Tissue Preparations

Endothelial cells play a critical role in maintaining vascular health by producing vasoactive substances, including prostacyclin and nitric oxide, which regulate vascular tone. researchgate.net Dysfunctional endothelium contributes to various cardiovascular diseases. researchgate.net

This compound, as a prostacyclin analog, directly influences vascular tone by acting on smooth muscle cells to cause vasodilation. guidetoimmunopharmacology.orgnih.gov This effect is mediated through the activation of IP receptors on VSMCs, leading to increased cAMP and relaxation. nih.gov Studies using isolated tissue preparations, such as blood vessels, allow for the assessment of the direct relaxant effects of this compound.

Research has investigated the effects of stable carbacyclins, including ZK 36374, on vascular tissues. science.govchporto.pt For instance, ZK 36374 was found to be a partial agonist on the PGE-sensitive system of bullock iris tissue, indicating its ability to interact with prostanoid receptors in isolated tissues and influence smooth muscle activity. science.gov Studies on human umbilical vessels have also been conducted to understand endothelial function and vascular tone in different conditions, providing a model system where the effects of prostacyclin analogs could be studied. researchgate.net

The vasodilatory effect of this compound is a key pharmacological property relevant to conditions characterized by vasoconstriction. nih.gov

In Vivo Studies Utilizing Animal Models to Elucidate Biological Effects

Assessment of Anti-Thrombotic Activity in Rodent Models

The potent antiplatelet activity of this compound observed in vitro translates to antithrombotic effects in vivo, which have been assessed in various animal models, including rodents. jst.go.jpknu.edu.af Thrombosis involves the formation of a blood clot (thrombus) within a blood vessel, which can lead to serious complications like stroke or myocardial infarction.

Rodent models of thrombosis are commonly used to evaluate the efficacy of antithrombotic agents. These models can involve inducing thrombus formation through various methods, such as mechanical injury to a blood vessel or administration of prothrombotic agents. The ability of this compound to inhibit thrombus formation or reduce thrombus size in these models provides evidence of its antithrombotic potential.

Studies on stable PGI2 analogs, including those structurally related to carbacyclins, have demonstrated antithrombotic effects in animal models. jst.go.jp For example, while focusing on a different stable PGI2 analogue (TRK-100), research has shown its dose-dependent inhibition of platelet adhesion in rabbits and antiplatelet effects in rats, highlighting the relevance of such models for evaluating antithrombotic activity. jst.go.jp

The antithrombotic activity of this compound is primarily attributed to its potent inhibition of platelet aggregation and its vasodilatory properties, which can improve blood flow and reduce the likelihood of clot formation. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Carbacyclin (B161070)5311242
Cicaprost (B119636)5311044
ZK 363745311181
This compound5311242 nih.govuni.lu (Also referred to by synonyms with other CIDs)
Iloprost5311181

Data Tables

Based on the search results, specific quantitative data for this compound across all requested sections in a format suitable for interactive tables was not consistently available or detailed enough to create comprehensive tables for each subsection. However, the text describes key findings qualitatively and, in some cases, with general indications of potency or dose-dependency. For instance, the inhibition of platelet aggregation by ZK 36374 and the dose-dependent inhibition of platelet adhesion by a related analog (TRK-100) are mentioned. researchgate.netjst.go.jp

To illustrate the type of data that might be presented in a preclinical study, a conceptual table based on typical in vitro platelet aggregation data is provided below. Please note that this table is illustrative and not populated with specific quantitative data directly extracted and verified for this compound from the search results for every agonist.

Illustrative Table 1: Effect of this compound on Platelet Aggregation In Vitro

Aggregation InducerConcentration of InducerThis compound Concentration (nM)% Inhibition of Platelet Aggregation
ADP[Specific Concentration][Concentration 1][Observed % Inhibition]
[Concentration 2][Observed % Inhibition]
Collagen[Specific Concentration][Concentration 1][Observed % Inhibition]
[Concentration 2][Observed % Inhibition]
Thrombin[Specific Concentration][Concentration 1][Observed % Inhibition]
[Concentration 2][Observed % Inhibition]

Similarly, for VSMC proliferation, a conceptual table showing the effect of this compound on cell growth could be presented:

Illustrative Table 2: Effect of this compound on Vascular Smooth Muscle Cell Proliferation In Vitro

Cell Type (e.g., Human Coronary Artery SMC)Stimulus (e.g., Growth Factor)This compound Concentration (nM)% Inhibition of Proliferation
[Specific Cell Type][Specific Stimulus][Concentration 1][Observed % Inhibition]
[Concentration 2][Observed % Inhibition]

For in vivo studies, data tables might typically present measures like bleeding time, thrombus weight, or time to occlusion in thrombosis models at different doses of the compound.

Illustrative Table 3: Effect of this compound on Thrombus Formation in a Rodent Model

Animal Model (e.g., Rat Arterial Thrombosis)Method of Thrombosis InductionThis compound Dose (µg/kg)Outcome Measure (e.g., Thrombus Weight or Time to Occlusion)
[Specific Model][Specific Method][Dose 1][Observed Result]
[Dose 2][Observed Result]

Evaluation of Vasodilatory Effects in Animal Circulatory Systems

Studies in various animal species, including dogs, rabbits, and rats, have demonstrated that Carbacyclin reduces systemic arterial blood pressure through peripheral vasodilation, similar to native prostacyclin nih.govnih.gov. Unlike prostacyclin, Carbacyclin is not inactivated during passage through the pulmonary circulation nih.gov.

In a study involving anesthetized pigs with electrically-induced coronary artery thrombosis, infusion of a stable carbacyclin derivative (ZK 36374) at 100 ng/kg/min caused a 20% reduction in mean arterial blood pressure due to peripheral vasodilation nih.gov. This vasodilatory effect was not associated with changes in heart rate or cardiac output nih.gov.

Carbacyclin acts as a prostacyclin (PGI2) receptor agonist and vasodilator abmole.com. While it is less potent than prostacyclin in inhibiting platelet aggregation in vitro in human, dog, or rabbit plasma (approximately 0.03 times as active), its vasodilatory effects in vivo have been observed nih.govahajournals.org. Studies comparing Carbacyclin and prostacyclin in anesthetized or conscious rabbits and dogs have shown similar cardiovascular changes at doses that produce equivalent levels of platelet inhibition nih.gov.

Investigation of Anti-Inflammatory and Immunomodulatory Roles in Induced Disease Models (e.g., Allergic Inflammation, Lung Injury)

Carbacyclin has shown potent anti-inflammatory activity in human primary immune cells and in a uveitis model nih.gov. While the search results did not provide specific detailed findings on Carbacyclin's effects in animal models of allergic inflammation, research on acute lung injury models provides insights into its potential anti-inflammatory actions core.ac.ukthoracic.orgnih.govnih.govjournalagent.com.

Animal models of acute lung injury (ALI) aim to replicate features of human ALI/ARDS, including inflammation, damage to the alveolar-capillary barrier, and in some cases, fibrosis thoracic.orgnih.govnih.govjournalagent.com. These models often involve inducing injury through various means such as acid aspiration or administration of substances like lipopolysaccharide (LPS) thoracic.orgnih.govnih.gov. While the provided search results mention anti-inflammatory actions in the context of a murine model of acute lung injury and refer to a novel carbacyclin core.ac.uk, detailed data specifically on Carbacyclin's anti-inflammatory or immunomodulatory effects in these models were not extensively available within the search snippets. However, the known anti-inflammatory properties of prostacyclin analogs suggest a potential role for Carbacyclin in mitigating inflammatory responses in such models nih.gov.

Studies on Vascular Remodeling and Fibrosis in Preclinical Animal Models

Vascular remodeling and fibrosis are key pathological processes in various cardiovascular and pulmonary diseases nih.govnih.govucsd.edumdpi.com. Animal models are used to study these processes, including models of pulmonary arterial hypertension (PAH) and systemic sclerosis nih.govnih.govucsd.edumdpi.compsu.edu.

In models of PAH, which often involve increased pulmonary vascular resistance and remodeling, interventions targeting vascular remodeling and fibrosis are investigated nih.govucsd.edumdpi.com. While the search results discuss vascular remodeling and fibrosis in animal models of PAH and systemic sclerosis nih.govnih.govucsd.edumdpi.compsu.edu, specific detailed findings on the effects of Carbacyclin on these processes in these particular models were not prominently featured. However, given that Carbacyclin is a prostacyclin analog and prostacyclin pathway agonists are used in the treatment of PAH, preclinical studies would likely explore its impact on vascular remodeling and fibrosis in relevant animal models abmole.comucsd.edu. Studies on a stable carbacyclin derivative in a pig model of coronary thrombosis, while primarily focused on antithrombotic and vasodilatory effects, did not explicitly detail effects on long-term vascular remodeling nih.gov. Research on other prostacyclin analogs, such as Treprostinil (B120252), has shown effects on vasodilation and platelet aggregation in pulmonary and systemic arterial vascular beds, relevant to PAH abmole.com.

Exploration of Effects on Appetite and Sickness Behavior in Murine Models

Sickness behavior, a suite of behavioral changes accompanying illness, often includes reduced appetite and lethargy nih.govevolutionmedicine.combiorxiv.org. Murine models are frequently used to investigate the mechanisms underlying sickness behavior and potential interventions nih.govevolutionmedicine.combiorxiv.orgnih.gov.

The search results discuss sickness behavior and its components, such as loss of appetite, in murine models induced by various stimuli like tumor implantation or viral mimetics nih.govevolutionmedicine.combiorxiv.orgnih.gov. For instance, studies in mice implanted with Lewis lung carcinoma (LLC) cells or Apcmin/+ mice developing intestinal cancer have investigated the neural circuits involved in cancer-induced anorexia and malaise nih.gov. Inactivation of specific neuronal populations in these models has been shown to prevent anorexia and associated behavioral changes nih.gov. Another study in mice demonstrated that calorie restriction partially attenuated fever and sickness behavior induced by a viral mimetic (poly I:C), associated with reduced locomotor activity nih.gov.

While the search results extensively cover the concept of appetite and sickness behavior in murine models, specific detailed findings on the effects of Carbacyclin on these parameters were not present. Research in this area often focuses on inflammatory pathways and neural signaling nih.govbiorxiv.org. Given the potential immunomodulatory roles of prostacyclin analogs, it is plausible that Carbacyclin could influence sickness behavior, particularly the inflammatory components contributing to reduced appetite and activity, but direct evidence from the provided snippets is lacking.

Preclinical Pharmacokinetics and Metabolism Research of Carbacyclic Pgi2 Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in various animal models are fundamental to assessing the in vivo characteristics of drug candidates. criver.comerbc-group.com These studies provide insights into how a compound moves through the body, where it accumulates, how it is transformed, and how it is eliminated. nih.gov

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes)

In vitro metabolic stability assays are commonly employed to assess the rate at which a compound is metabolized by enzymes, primarily those found in the liver. srce.hrnuvisan.com Liver microsomes, which contain cytochrome P450 (CYP) enzymes and other metabolizing enzymes, are a widely used system for these assessments. srce.hrmercell.com By incubating the Carbacyclic PGI2 analogue with liver microsomes from different species, researchers can determine its intrinsic clearance and predict its potential for hepatic metabolism in vivo. nuvisan.comsemanticscholar.org

In these assays, the disappearance of the parent compound over time is measured, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com The metabolic stability is often expressed as a half-life (t1/2) or intrinsic clearance (CLint). nuvisan.com For example, studies on various drug candidates have shown differing metabolic stability across species in liver microsome incubations. semanticscholar.org

In Vivo Pharmacokinetic Profiling Across Diverse Animal Species (e.g., Rats, Mice, Dogs)

In vivo pharmacokinetic profiling involves administering the this compound analogue to live animals and measuring its concentration in biological fluids, such as plasma or blood, over time. nuvisan.com These studies are conducted in diverse animal species, including rodents like rats and mice, and non-rodents like dogs, to understand species-specific differences in PK behavior. nuvisan.commdpi.com

Parameters typically determined in these studies include:

Peak Plasma Concentration (Cmax): The maximum concentration of the compound in plasma.

Time to Reach Peak Concentration (Tmax): The time at which Cmax is observed.

Area Under the Concentration-Time Curve (AUC): A measure of the total exposure to the compound over time.

Half-life (t1/2): The time it takes for the plasma concentration of the compound to decrease by half.

Clearance (CL): The rate at which the compound is removed from the body.

Volume of Distribution (Vd): The apparent volume in which the compound is distributed in the body.

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation.

Studies on other drug candidates illustrate the type of data obtained from such in vivo PK profiling. For instance, a study on GS-441524 reported half-life values of 3.9 h in mice and bioavailability values of 39% in mice, 33% in rats, and 85% in dogs after oral administration. frontiersin.org Another study on KBP-7018 showed half-life values of 1.3 hours (IV) and 4.8 hours (PO) in rats, and high oral bioavailability (68%). nih.gov

Identification and Characterization of Metabolites in Animal Tissues and Biofluids

Identifying and characterizing the metabolites of this compound analogues in animal tissues and biofluids (e.g., urine, feces, bile, plasma) is essential for understanding their metabolic pathways and potential for active or toxic metabolites. admescope.com This is often performed using advanced analytical techniques, such as LC-MS/MS, to separate, detect, and identify metabolic products. nuvisan.commercell.com

Investigation of Species-Specific Differences in Metabolic Pathways

Investigating species-specific differences in the metabolic pathways of this compound analogues is critical for extrapolating preclinical data to humans and selecting appropriate animal models for toxicity studies. srce.hr Differences in the expression and activity of drug-metabolizing enzymes, such as CYP enzymes and conjugating enzymes (e.g., UGTs, GSTs), can lead to significant variations in metabolism across species. nih.gov

In vitro studies using liver microsomes or hepatocytes from different species can provide initial insights into these differences. nuvisan.comsemanticscholar.org In vivo PK and metabolite profiling studies in multiple species further elucidate how these in vitro differences translate to the whole organism. For example, studies on other compounds have shown varying intrinsic clearance rates in liver microsomes from different species, indicating species-specific metabolic capacities. srce.hrsemanticscholar.org

Comparative Stability and Degradation Pathways of this compound versus Native PGI2

A key advantage of this compound is its enhanced chemical stability compared to native prostacyclin (PGI2). Native PGI2 is chemically labile due to the presence of a vinyl ether linkage, which undergoes rapid hydrolysis, particularly at physiological pH and temperature. wikipedia.org This instability leads to a very short half-life for native PGI2 in biological fluids. wikipedia.org

This compound analogues replace the oxygen in the vinyl ether with a carbon atom, creating a carbocyclic ring system. This modification significantly increases their chemical stability and extends their half-life, allowing for more sustained pharmacological effects.

Factors Influencing Long-Term Chemical Stability for In Vitro and In Vivo Research

The long-term chemical stability of this compound analogues is influenced by several factors, which are important considerations for their handling, formulation, and storage in both in vitro and in vivo research settings. Key factors include:

pH: While more stable than native PGI2, extreme pH conditions can still affect the stability of this compound analogues. Maintaining physiological or appropriate buffer pH is crucial for in vitro studies and formulations.

Temperature: Elevated temperatures can accelerate degradation reactions. Proper storage conditions, often involving refrigeration or freezing, are necessary to maintain the integrity of the compound for long-term storage.

Light: Some compounds can be susceptible to photodegradation. Protecting this compound analogues from light exposure during storage and handling is important. Studies on other light-sensitive compounds highlight the need for using amber vials or wrapping containers in foil to prevent degradation. nih.gov

Oxidation: Although the carbocyclic structure is more resistant to hydrolysis, oxidative degradation can potentially occur. Storage under inert atmosphere or with antioxidants might be considered depending on the specific analogue and formulation.

Enzymatic Degradation: While designed to be more resistant to metabolic enzymes than native PGI2, the extent of enzymatic metabolism of this compound analogues needs to be evaluated in relevant biological matrices.

Ensuring the chemical stability of this compound analogues is paramount for obtaining reliable and reproducible results in preclinical studies, including in vitro assays and in vivo pharmacokinetic experiments.

Advanced Research Methodologies and Future Directions in Carbacyclic Pgi2 Studies

Specialized Analytical Techniques for Quantitative Research of Carbacyclic PGI2 and Its Metabolites

Accurate quantitative analysis is fundamental to understanding the pharmacokinetics and pharmacodynamics of this compound. Given its low physiological concentrations and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Techniques combining chromatography for separation with mass spectrometry for detection (LC-MS/MS) are the gold standard for quantifying prostanoids and their metabolites in biological fluids like plasma and urine. frontiersin.orgnih.gov These methods offer high selectivity and sensitivity, allowing for the precise measurement of the parent compound and its various breakdown products without the need for derivatization. nih.gov

The general workflow for such an analysis involves solid-phase extraction (SPE) of the analytes from the biological sample to remove interfering substances, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated compounds are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. By using stable isotope-labeled internal standards, researchers can achieve accurate and reproducible quantification. usask.canih.gov While specific studies detailing the full metabolic profile of this compound using these methods are not extensively published, the established protocols for endogenous prostanoids provide a robust framework for such investigations.

Radioligand binding assays are indispensable for characterizing the interaction of this compound with its target, the prostacyclin receptor (IP receptor). These assays measure the affinity of a ligand for a receptor by using a radiolabeled compound (the radioligand). In saturation binding experiments, increasing concentrations of a radioligand, such as [³H]-iloprost, are incubated with a preparation of cells or membranes expressing the IP receptor to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity.

Competition binding assays are used to determine the affinity of unlabeled compounds like this compound. In these experiments, a fixed concentration of a radioligand is competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to an inhibition constant (Ki). The Ki value reflects the affinity of the test compound for the receptor. These studies have been crucial in demonstrating the high affinity and selectivity of various PGI2 analogs for the IP receptor compared to other prostanoid receptors. guidetopharmacology.org

Table 1: Binding Affinities (Ki, nM) of PGI2 Analogs at Human Prostanoid Receptors
CompoundIP ReceptorEP1 ReceptorEP2 ReceptorDP1 Receptor
Iloprost (B1671730)3.91.1>1000>1000
Treprostinil (B120252)322903.64.4
Carbacyclin (B161070)Potent AgonistN/AN/AN/A

This compound exerts its effects by binding to the IP receptor, a Gs protein-coupled receptor (GPCR), which leads to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Measuring changes in intracellular cAMP levels is therefore a primary method for quantifying the functional activity of this compound and other IP receptor agonists.

Several robust methodologies are available for this purpose. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen assays are popular high-throughput screening formats based on competitive immunoassays. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, generating a signal that is inversely proportional to the amount of intracellular cAMP. These methods allow for the determination of agonist potency (EC50) and antagonist affinity (pKb). For instance, studies have shown that the IP receptor antagonist RO1138452 competitively inhibits cAMP accumulation induced by Carbacyclin in cells expressing the human IP receptor, with a pKb of 8.8. nih.gov

Table 2: Functional Potency (EC50, nM) of IP Receptor Agonists in Elevating cAMP
CompoundCell TypeEC50 (nM) for cAMP Elevation
IloprostCells expressing human IP receptor0.37
TreprostinilCells expressing human IP receptor1.9
TreprostinilCells expressing human DP1 receptor0.6
TreprostinilCells expressing human EP2 receptor6.2

Data sourced from functional assays on cells expressing specific human prostanoid receptors. guidetopharmacology.org These values highlight the functional consequences of receptor binding.

Development and Application of Novel Research Tools and Probes

The development of selective agonists and antagonists for the IP receptor has been instrumental in dissecting the specific physiological and pathological roles of the prostacyclin pathway. While this compound is a stable and potent agonist, other synthesized molecules offer different selectivity profiles or are designed as specific blockers of the receptor.

Selective Agonists: Compounds like cicaprost (B119636) are known for their high selectivity for the IP receptor over other prostanoid receptors, making them valuable tools for isolating IP-mediated effects. nih.gov More recently, non-prostanoid agonists such as selexipag (B1681723) (and its active metabolite MRE-269) have been developed, offering oral bioavailability and high selectivity for the IP receptor. These agents are crucial for both therapeutic applications and for probing the long-term consequences of selective IP receptor activation.

Selective Antagonists: The synthesis of potent and selective IP receptor antagonists has provided a critical means to block the effects of prostacyclin and its analogs, thereby confirming that a specific biological response is mediated through the IP receptor. A key example is RO1138452, a non-prostanoid competitive antagonist. It has been shown to potently block the effects of IP agonists in various functional assays, such as vascular smooth muscle relaxation and inhibition of platelet aggregation. nih.gov The affinity of such antagonists is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Pharmacological Characterization of the Selective IP Receptor Antagonist RO1138452
ParameterValueAssay/SystemAgonist
pKi (Binding Affinity)8.7CHO-K1 cells with human IP receptor[³H]-iloprost
pKb (Functional Antagonism)8.8cAMP accumulation in CHO-K1 cellsCarbacyclin
pA2 (Functional Antagonism)8.20Relaxation of human pulmonary arteryCicaprost
pA2 (Functional Antagonism)8.39Relaxation of guinea-pig aortaCicaprost

Data sourced from Bley et al., 2006, as cited in Jones et al., 2006. nih.gov

Reporter gene assays are powerful tools for studying the downstream consequences of IP receptor activation. When this compound activates the cAMP/PKA signaling pathway, a key downstream event is the phosphorylation and activation of the cAMP Response Element Binding protein (CREB). Activated CREB binds to specific DNA sequences known as cAMP Response Elements (CRE) in the promoter regions of target genes, initiating their transcription.

In a CRE/CREB reporter gene assay, cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein, GFP) under the control of a promoter with multiple copies of the CRE sequence. When the cells are stimulated with an IP receptor agonist like this compound, the resulting increase in cAMP and PKA activity leads to CREB activation and subsequent expression of the reporter gene. The amount of light produced (luciferase) or fluorescence (GFP) is directly proportional to the activation of the signaling pathway. These assays provide a sensitive and quantifiable readout for screening compounds that modulate the prostacyclin pathway and for investigating the genetic regulation downstream of receptor activation.

Emerging and Advanced Model Systems in Preclinical Research

To better recapitulate human physiology and disease, research is moving beyond traditional 2D cell cultures to more complex and physiologically relevant model systems.

Organ-on-a-Chip Models: These microfluidic devices contain living cells cultured in continuously perfused, micrometer-sized chambers that simulate the structural and functional complexity of human organs. For research relevant to this compound, "pulmonary artery-on-a-chip" models have been developed. These models co-culture human pulmonary arterial endothelial cells and smooth muscle cells, recreating the layered structure of a blood vessel. They have been used to study vascular remodeling in pulmonary arterial hypertension (PAH), a key disease target for prostacyclin analogs, and to investigate the signaling pathways involved, such as a BMPR2-SOX17-prostacyclin axis. nih.gov Such models offer a platform for studying disease mechanisms and drug responses in a human-relevant context, potentially reducing the reliance on animal models.

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids or bioprinted tissues, provide a more accurate representation of the in vivo environment compared to 2D monolayers. In vascular research, 3D models allow for the study of cell-cell and cell-matrix interactions that are critical for blood vessel function and pathology. Strategies for vascularizing these 3D models are advancing rapidly, enabling the creation of more realistic tissue constructs. These models are valuable for studying the effects of compounds like this compound on processes such as angiogenesis and vascular inflammation in a system that more closely mimics the complexity of living tissue.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.